![molecular formula C28H36O5 B3033784 10,11-Dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid CAS No. 118172-80-8](/img/structure/B3033784.png)
10,11-Dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid
Overview
Description
This compound is a chemical compound . It is also known as (2R,4aS,6aS,12bR,14aS,14bR)-9-formyl-10,11-dihydroxy-2,4a,6a,12b,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid . It has a molecular weight of 480.6 .
Synthesis Analysis
The synthesis of this compound involves several steps . The process starts with the extraction of the raw material from the plant Tripterygium wilfordii using ethanol. The extract is then concentrated and dissolved in a sodium bicarbonate solution. The solution is filtered and the filtrate is adjusted to a specific pH with hydrochloric acid. The filtrate is then extracted with ethyl acetate, and the extract is evaporated to obtain the crude product. The crude product is dissolved in methanol, filtered through a microporous membrane, and then separated using high-performance liquid chromatography .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The compound has a molecular formula of C29H36O6 . It contains a picene skeleton, which is a type of polycyclic aromatic hydrocarbon, with additional functional groups such as hydroxyl and carboxylic acid groups .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is soluble in organic solvents such as methanol, ethanol, and DMSO .Scientific Research Applications
Metabolomics Research
This compound finds application in metabolomics research . Metabolomics is the large-scale study of small molecules, commonly known as metabolites, within cells, biofluids, tissues, or organisms. These metabolites and their concentrations directly reflect the underlying biochemical activity and state of cells/tissues .
Vitamins, Nutraceuticals, and Natural Products Research
The compound is also used in the research of vitamins, nutraceuticals, and natural products . This involves studying the effects of these substances on health, wellness, and chronic disease, with the aim of improving human health .
Compound Screening Libraries
“10,11-Dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid” is used in compound screening libraries . These libraries are collections of stored chemicals that are used in the high-throughput screening of a drug target .
Phytochemical Research
This compound is a natural product derived from plant sources and finds application in phytochemical research . Phytochemicals are chemical compounds produced by plants, and this research involves studying these compounds and their effects on human health .
Biochemical Research
The compound is also used in biochemical research . This involves studying the chemical substances and processes that occur within living organisms .
Source for Other Compounds
This compound could potentially be used as a source or precursor for other compounds in various chemical reactions .
properties
IUPAC Name |
10,11-dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O5/c1-24-6-7-25(2,23(32)33)15-22(24)28(5)11-9-26(3)17-13-20(31)19(30)12-16(17)18(29)14-21(26)27(28,4)10-8-24/h12-14,22,30-31H,6-11,15H2,1-5H3,(H,32,33) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUCDRGPRSOAHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1C3(CCC4(C5=CC(=C(C=C5C(=O)C=C4C3(CC2)C)O)O)C)C)(C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 14109777 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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